molecular formula C22H15F3N2O3S B1249271 5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide

5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide

Cat. No.: B1249271
M. Wt: 444.4 g/mol
InChI Key: UTHJWIWNDNWLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a member of biphenyls. It has a role as an anticoronaviral agent.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • 5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide and related compounds have been extensively studied for their antimicrobial and antifungal properties. Patel et al. (2010) synthesized similar compounds, which showed significant antibacterial and antifungal activities (Patel & Patel, 2010). Desai et al. (2013) and Desai et al. (2011) also synthesized fluorine-containing derivatives with potent in vitro antimicrobial efficacy (Desai et al., 2013), (Desai et al., 2011).

Anticancer Potential

  • Ravinaik et al. (2021) investigated similar compounds for their anticancer activity, with several derivatives exhibiting moderate to excellent efficacy against various cancer cell lines (Ravinaik et al., 2021).

Antibiofilm Activity

  • Compounds with a similar structure demonstrated significant antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, as investigated by Limban et al. (2011) (Limban et al., 2011).

Synthesis and Characterization

  • Various studies focused on the synthesis and characterization of these compounds, highlighting their potential in pharmaceutical applications. For example, Narayana et al. (2004) synthesized and characterized similar compounds for potential antifungal applications (Narayana et al., 2004).

Antidiabetic Properties

  • Nomura et al. (1999) explored 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, closely related to the compound , for their antidiabetic properties (Nomura et al., 1999).

Anti-Inflammatory Activity

  • Sunder et al. (2013) synthesized derivatives of a similar compound, assessing their anti-inflammatory activity with promising results (Sunder & Maleraju, 2013).

Properties

Molecular Formula

C22H15F3N2O3S

Molecular Weight

444.4 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H15F3N2O3S/c23-13-6-7-14(18(25)10-13)12-5-8-19(28)16(9-12)21(30)26-27-20(29)11-31-22(27)15-3-1-2-4-17(15)24/h1-10,22,28H,11H2,(H,26,30)

InChI Key

UTHJWIWNDNWLSF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2F)NC(=O)C3=C(C=CC(=C3)C4=C(C=C(C=C4)F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide
Reactant of Route 2
5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide
Reactant of Route 3
5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide
Reactant of Route 4
5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide
Reactant of Route 5
5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide
Reactant of Route 6
5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide

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